molecular formula C5H10N2O3 B14635489 methyl N-[(E)-ethoxyiminomethyl]carbamate

methyl N-[(E)-ethoxyiminomethyl]carbamate

Cat. No.: B14635489
M. Wt: 146.14 g/mol
InChI Key: AXQDAFOPLIAEKP-UHFFFAOYSA-N
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Description

Methyl N-[(E)-ethoxyiminomethyl]carbamate is a compound belonging to the carbamate family. Carbamates are organic compounds that contain the functional group -NHCOO-. They are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-[(E)-ethoxyiminomethyl]carbamate can be synthesized through several methods. One common approach involves the reaction of an amine with an organic carbonate, such as dimethyl carbonate, under mild conditions. This method is environmentally friendly and avoids the use of hazardous reagents like phosgene . Another method involves the reaction of carbamoyl chlorides with substituted phenols in a one-pot procedure, which is economical and efficient .

Industrial Production Methods

Industrial production of carbamates often involves the use of carbon dioxide as a starting material. For example, the reaction of an amine with carbon dioxide in the presence of a catalyst can produce carbamates efficiently. This method is advantageous as it utilizes a readily available and inexpensive raw material .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(E)-ethoxyiminomethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of carbamates include:

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Such as lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carbamates can produce carbamoyl radicals, while reduction can yield amines .

Mechanism of Action

The mechanism of action of methyl N-[(E)-ethoxyiminomethyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. By inhibiting this enzyme, carbamates increase the levels of acetylcholine at nerve synapses, leading to increased stimulation of nerve endings . This mechanism is similar to that of other carbamate compounds used as insecticides .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to methyl N-[(E)-ethoxyiminomethyl]carbamate include:

Uniqueness

This compound is unique due to its specific structure, which includes an ethoxyiminomethyl group. This structural feature imparts distinct chemical properties, such as its reactivity and stability, making it suitable for specific applications in organic synthesis and pharmaceuticals .

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

methyl N-[(E)-ethoxyiminomethyl]carbamate

InChI

InChI=1S/C5H10N2O3/c1-3-10-7-4-6-5(8)9-2/h4H,3H2,1-2H3,(H,6,7,8)

InChI Key

AXQDAFOPLIAEKP-UHFFFAOYSA-N

Isomeric SMILES

CCO/N=C/NC(=O)OC

Canonical SMILES

CCON=CNC(=O)OC

Origin of Product

United States

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